5-nitroisoindoline Nitrate
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Overview
Description
5-Nitroisoindoline Nitrate is an organic compound with the chemical formula C8H6N2O2. It is a colorless to pale yellow crystal with a distinct odor. This compound belongs to the class of organic nitrate compounds and exhibits a certain degree of oxidation and explosive properties. It is stable at room temperature but can become explosive when subjected to heat, friction, or impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitroisoindoline Nitrate can be synthesized through a multi-step process involving the reaction of p-nitroaniline and pyridine-2,4-dimethylone. The specific synthesis path is as follows:
- Under acidic conditions, nitroaniline and pyridine-2,4-dimethyl ketone are reacted to obtain 5-nitropyridine-2,4-dimethyl ketone.
- A hydrogenation reaction is carried out to obtain the hydride of 5-nitropyridine-2,4-dimethyl ketone.
- Under acidic conditions, the hydride is reacted with chloroethanol to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and yield optimization. The compound is typically dissolved in organic solvents such as ethanol or ether during production .
Chemical Reactions Analysis
Types of Reactions: 5-Nitroisoindoline Nitrate undergoes various chemical reactions, including:
Reduction: It can be reduced to 5-aminoisoindoline using suitable reducing agents.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halides and bases are used for substitution reactions.
Major Products Formed:
Reduction: The major product formed is 5-aminoisoindoline.
Substitution: Depending on the substituent introduced, various derivatives of isoindoline can be formed.
Scientific Research Applications
5-Nitroisoindoline Nitrate has diverse applications in scientific research:
Chemistry: It is used as a raw material and intermediate in organic synthesis reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Nitroisoindoline Nitrate involves its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The compound’s reactivity is influenced by the presence of the nitro group, which makes it a versatile intermediate in various synthetic pathways .
Comparison with Similar Compounds
5-Nitroisoindoline: Similar in structure but without the nitrate group.
Isoindoline-1,3-dione: A related compound with different functional groups.
Uniqueness: 5-Nitroisoindoline Nitrate is unique due to its nitrate group, which imparts specific reactivity and properties. This makes it distinct from other isoindoline derivatives and useful in specialized applications .
Properties
Molecular Formula |
C8H9N3O5 |
---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
nitric acid;5-nitro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H8N2O2.HNO3/c11-10(12)8-2-1-6-4-9-5-7(6)3-8;2-1(3)4/h1-3,9H,4-5H2;(H,2,3,4) |
InChI Key |
FBKNPVGFIOXFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
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